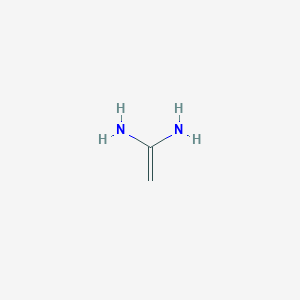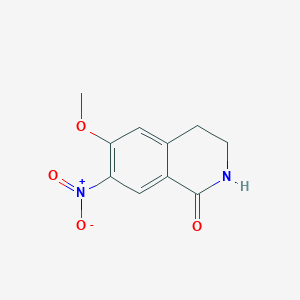
1,5-Diphenyl-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 and three carbon atoms. This compound is characterized by the presence of phenyl groups at positions 1 and 5, and a hydroxyl group at position 4. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. For instance, the reaction of phenylhydrazine with benzoylacetone under acidic conditions yields this compound . Another method involves the reaction of 1,3-diphenyl-2-propen-1-one with hydrazine hydrate in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions, are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products
Oxidation: 1,5-Diphenyl-1H-pyrazol-4-one.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The compound can also induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .
Comparación Con Compuestos Similares
1,5-Diphenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazol-5-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-Phenyl-3-methyl-1H-pyrazol-5-ol: This derivative has a methyl group at position 3 instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
89193-21-5 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1,5-diphenylpyrazol-4-ol |
InChI |
InChI=1S/C15H12N2O/c18-14-11-16-17(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11,18H |
Clave InChI |
LAFNTELCHJNPCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)



![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)


![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)

